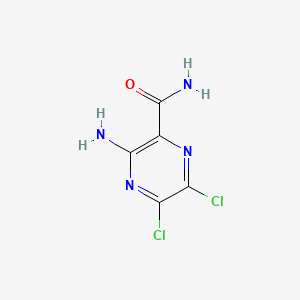

3-Amino-5,6-dichloropyrazine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

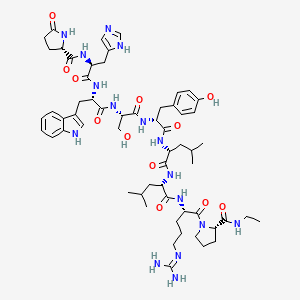

3-Amino-5,6-dichloropyrazine-2-carboxamide is a chemical compound with the molecular formula C5H4Cl2N4O and a molecular weight of 208 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of compounds similar to 3-Amino-5,6-dichloropyrazine-2-carboxamide has been reported in the literature . The synthesis involves a series of reactions including regioselective chlorination of the pyrazine ring, bromination, Pd-catalyzed cyanation, and Sandmeyer diazotization/chlorination .Molecular Structure Analysis

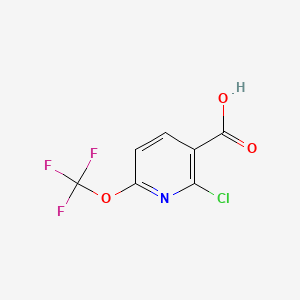

The InChI code for 3-Amino-5,6-dichloropyrazine-2-carboxamide is 1S/C5H3Cl2N3O/c6-2-3 (7)10-4 (8)1 (9-2)5 (11)12/h (H2,8,10) (H,11,12) and its InChI key is UFOUSHWZVOIJKK-UHFFFAOYSA-N . The three-dimensional structures of the title compounds were predicted using energy minimization and low mode molecular dynamics under AMBER10:EHT forcefield .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Evaluation

A study by Semelková et al. (2017) focused on the synthesis of 3-substituted N-benzylpyrazine-2-carboxamide derivatives, exploring their antimycobacterial and antibacterial evaluation. Some derivatives showed effective activity against Mycobacterium tuberculosis H37Rv and Staphylococcus aureus. The study highlights the potential of these compounds in combating bacterial infections without significant cytotoxicity (Semelková et al., 2017).

Antimycobacterial Properties

Zítko et al. (2011) synthesized a series of compounds related to pyrazinamide, showcasing antimycobacterial activity against Mycobacterium tuberculosis comparable to pyrazinamide itself. The study provides insight into basic structure-activity relationships, emphasizing the therapeutic potential of these compounds in treating tuberculosis (Zítko et al., 2011).

Cytotoxicity and Antimicrobial Activities

Research by Hassan et al. (2014) on 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives investigated in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the potential for therapeutic applications in cancer treatment (Hassan et al., 2014).

Antimicrobial and Antifungal Properties

Gouda et al. (2010) synthesized new thiazole and pyrazole derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety, showing promising antimicrobial activities. Some compounds exhibited notable activity against various pathogens, suggesting their potential in developing new antimicrobial agents (Gouda et al., 2010).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-amino-5,6-dichloropyrazine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N4O/c6-2-3(7)11-4(8)1(10-2)5(9)12/h(H2,8,11)(H2,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUJFGUNNMAZQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(C(=N1)Cl)Cl)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743175 |

Source

|

| Record name | 3-Amino-5,6-dichloropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5,6-dichloropyrazine-2-carboxamide | |

CAS RN |

14229-27-7 |

Source

|

| Record name | 3-Amino-5,6-dichloropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B597263.png)